molecular formula C17H29BF3NO4 B1410598 (S)-BoroLeu-(-)-Pinanediol-CF3COOH CAS No. 477254-69-6

(S)-BoroLeu-(-)-Pinanediol-CF3COOH

Cat. No.: B1410598
CAS No.: 477254-69-6
M. Wt: 379.2 g/mol
InChI Key: SRFQKJZNJYTMNI-AJQRTZQTSA-N
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Description

Significance of Boron-Containing Compounds in Modern Drug Discovery and Chemical Biology

Boron-containing compounds have become increasingly significant in modern drug discovery and chemical biology. mdpi.comnih.gov The unique characteristics of the boron atom, a metalloid element, make it an attractive candidate for medicinal chemistry applications. nih.gov Boron's empty p-orbital allows it to act as a Lewis acid, readily accepting an electron pair to convert from a neutral sp2 hybridized form to an anionic sp3 hybridized form. mdpi.comrsc.org This electrophilic nature enables the formation of reversible covalent bonds with nucleophiles like oxygen and nitrogen, a key feature in the design of therapeutic agents. rsc.orgnih.gov

The versatility of boronic acids is evident in their wide range of applications, from their use as building blocks in organic synthesis, most notably in the Suzuki-Miyaura reaction, to their role as sensors for carbohydrates and amino acids. mdpi.comlabinsights.nl In medicinal chemistry, the incorporation of a boronic acid moiety can alter the selectivity, physicochemical properties, and pharmacokinetic profiles of bioactive molecules, often improving their therapeutic potential. nih.gov The low inherent toxicity of the boronic acid functional group further enhances its appeal in drug development. labinsights.nl

The field has seen a significant expansion since the approval of the first-in-class proteasome inhibitor, bortezomib (B1684674), which validated boronic acids as a viable pharmacophore. mdpi.comnih.gov This success has spurred the development of a new generation of boron-containing drugs with diverse therapeutic applications, including anticancer, antibacterial, and antiviral agents. mdpi.comnih.govacs.org

Table 1: Key Properties and Applications of Boronic Acids in Drug Discovery

PropertySignificance in Medicinal Chemistry
Lewis AcidityEnables reversible covalent bonding with biological nucleophiles, crucial for enzyme inhibition. mdpi.comrsc.org
Versatile ReactivityWidely used as synthetic intermediates and building blocks. mdpi.com
Low ToxicityGenerally well-tolerated, making them suitable for pharmaceutical development. mdpi.comlabinsights.nl
Modifiable StructureAllows for fine-tuning of physicochemical and pharmacokinetic properties. nih.gov

Classification and Therapeutic Relevance of Peptide Boronic Acids

Peptide boronic acids are a significant class of boron-containing compounds where a boronic acid group replaces the carboxylic acid of an amino acid. sciencedaily.com This structural modification allows them to act as potent and selective inhibitors of proteases, a class of enzymes crucial in many physiological and pathological processes. bohrium.comnih.gov

The therapeutic journey of boronic acids began with early observations of their biological activity. nih.gov A pivotal moment in their evolution was the discovery and subsequent FDA approval of bortezomib in 2003 for the treatment of multiple myeloma. mdpi.comnih.gov Bortezomib, a dipeptidyl boronic acid, demonstrated the clinical potential of this class of compounds and catalyzed further research and development. mdpi.com

Following the success of bortezomib, other boronic acid-based drugs have entered the market. Ixazomib, another proteasome inhibitor for multiple myeloma, was approved in 2015. nih.gov Vaborbactam (B611620), a cyclic boronic acid, was approved in 2017 as a β-lactamase inhibitor to combat bacterial infections. nih.gov These approvals highlight the expanding therapeutic landscape for boronic acid derivatives. acs.orgnih.gov The ongoing clinical trials for various boronic acid compounds suggest a promising future for this class of therapeutics in treating a range of diseases. nih.gov

Table 2: FDA-Approved Boronic Acid-Based Drugs

Drug NameYear of FDA ApprovalTherapeutic Area
Bortezomib2003Multiple Myeloma, Mantle Cell Lymphoma mdpi.comnih.gov
Ixazomib2015Multiple Myeloma nih.gov
Vaborbactam2017Bacterial Infections nih.gov
Tavaborole2014Onychomycosis nih.gov
Crisaborole2016Atopic Dermatitis nih.gov

The primary mechanism by which boronic acids inhibit enzymes, particularly serine proteases, is by acting as transition-state analogs. nih.govnih.gov The boron atom, with its empty p-orbital, is highly electrophilic and readily attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site. mdpi.comnih.gov This interaction forms a stable, reversible covalent bond, creating a tetrahedral boronate intermediate that mimics the high-energy transition state of peptide bond hydrolysis. nih.govnih.govasm.org

This stable complex effectively "traps" the enzyme, preventing it from carrying out its normal catalytic function. mdpi.com The reversibility of this bond is a key feature, allowing for a dynamic interaction with the target enzyme. pnas.org The strength and specificity of this inhibition can be modulated by modifying the peptide backbone of the boronic acid inhibitor, allowing for the design of highly potent and selective drugs. nih.gov This principle of forming a covalent adduct with a key catalytic residue is a cornerstone of the therapeutic efficacy of many boronic acid-based drugs. mdpi.comresearchgate.net

(S)-BoroLeu-(-)-Pinanediol-CF3COOH

The specific compound of interest, this compound, is a chiral boronic acid derivative. It is a key intermediate in the synthesis of more complex molecules, such as the proteasome inhibitor bortezomib. hsppharma.comscbt.comcymitquimica.com The "(S)-BoroLeu" portion indicates that the core structure is derived from the amino acid L-leucine, with the carboxylic acid group replaced by a boronic acid. The pinanediol group serves as a chiral auxiliary and a protecting group for the boronic acid, facilitating its handling and purification. The trifluoroacetate (B77799) (CF3COOH) is present as a counterion.

Table 3: Chemical Identifiers for this compound

IdentifierValue
Molecular Formula C17H29BF3NO4 nih.gov
Molecular Weight 379.2 g/mol nih.gov
CAS Number 477254-69-6 nih.gov
IUPAC Name (1S)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;2,2,2-trifluoroacetic acid nih.gov

Properties

IUPAC Name

(1S)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28BNO2.C2HF3O2/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;3-2(4,5)1(6)7/h9-13H,6-8,17H2,1-5H3;(H,6,7)/t10-,11-,12+,13+,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFQKJZNJYTMNI-AJQRTZQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@@H](CC(C)C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanism of Action and Biological Interactions of S Boroleu Pinanediol Cf3cooh and Its Derivatives

Formation of Reversible Covalent Adducts with Biological Nucleophiles

A key feature of boronic acid-containing compounds, including (S)-BoroLeu-(-)-Pinanediol-CF3COOH, is their ability to form reversible covalent bonds with nucleophilic residues within the active sites of target proteins. nih.govenamine.net This interaction is central to their mechanism of action as enzyme inhibitors.

Mimicry of Tetrahedral Transition States in Enzymatic Reactions

Boronic acids are effective enzyme inhibitors largely because they can mimic the tetrahedral transition state of peptide-bond hydrolysis. nih.govresearchgate.net During enzymatic catalysis, particularly by proteases, the planar carbonyl group of a substrate is attacked by a nucleophile, forming a transient, high-energy tetrahedral intermediate. The boron atom in boronic acids can readily shift from a trigonal planar (sp2 hybridized) to a tetrahedral (sp3 hybridized) geometry upon interaction with a nucleophilic group in an enzyme's active site. nih.govresearchgate.netresearchgate.net This tetrahedral boronate species closely resembles the natural transition state of the enzymatic reaction, allowing it to bind with high affinity to the active site and effectively block substrate access, thus inhibiting the enzyme. ontosight.ainih.gov

Specific Interactions with Hydroxyl Groups of Serine and Threonine Residues

The primary nucleophiles targeted by boronic acid inhibitors within enzymes are the hydroxyl groups of serine and threonine residues. nih.govnih.govnih.gov These amino acids are often key components of the catalytic machinery in proteases and other hydrolases. The boron atom of the inhibitor forms a covalent adduct with the hydroxyl oxygen of the serine or threonine. ontosight.ai This interaction is not only reversible but also highly specific, driven by the precise positioning of the inhibitor within the enzyme's active site, which is facilitated by other parts of the inhibitor molecule that interact with the enzyme's substrate-binding pockets. nih.govnih.gov This specificity minimizes off-target effects, a desirable characteristic for therapeutic agents. nih.gov

Proteasome Inhibition Dynamics

One of the most well-studied applications of boronic acid derivatives is the inhibition of the proteasome, a large protein complex responsible for degrading unwanted or damaged proteins in cells. benthamdirect.comresearchgate.net The trifluoroacetate (B77799) salt of (S)-BoroLeu-(-)-Pinanediol is a known intermediate in the synthesis of proteasome inhibitors like bortezomib (B1684674). cymitquimica.comhsppharma.comscbt.com

Selective Inhibition Profiles of Proteasome Subunits (e.g., β5, β1, β5i)

The 20S proteasome core contains three different catalytic β-subunits: β1 (caspase-like or post-glutamyl peptide-hydrolyzing), β2 (trypsin-like), and β5 (chymotrypsin-like). biorxiv.org Boronic acid-based inhibitors, such as bortezomib, exhibit selective inhibition profiles against these subunits. Bortezomib, a dipeptidyl boronic acid, demonstrates potent and selective inhibition of the chymotryptic threonine protease activity of the β5 subunit, which is often the rate-limiting step in proteolysis. portlandpress.com It also inhibits the β1 subunit but to a lesser extent. portlandpress.com This selective inhibition is crucial for its therapeutic effect in diseases like multiple myeloma, where cancer cells are particularly dependent on proteasome function. researchgate.net Dipeptidyl boronic acid compounds have been shown to be potent inhibitors of the β2 and β5 subunits of the 20S proteasome. nih.gov

Structural Basis of Boronic Acid-Proteasome Adduct Formation

The structural basis for the potent inhibition of the proteasome by boronic acids has been elucidated through crystallographic studies. The boron atom of the inhibitor forms a covalent adduct with the catalytic N-terminal threonine residue (Thr1) of the active β-subunits. portlandpress.comnih.govsemanticscholar.org Specifically, the boronic acid group forms a stable, yet reversible, complex with the hydroxyl group of Thr1. This interaction is further stabilized by hydrogen bonds between the boronate hydroxyl groups and the backbone amides of other residues in the active site, such as Gly47. portlandpress.com This network of interactions anchors the inhibitor firmly in the active site, effectively blocking its catalytic function.

Inhibitory Mechanisms Against Diverse Enzyme Classes

While proteasome inhibition is a prominent example, the inhibitory capacity of boronic acids extends to a wide range of other enzyme classes. researchgate.netbenthamdirect.com Their ability to form reversible covalent bonds with active site nucleophiles makes them versatile inhibitors. nih.govontosight.ainih.gov

Boronic acids have been successfully developed as inhibitors for various serine proteases beyond the proteasome, such as chymotrypsin (B1334515) and prostate-specific antigen (PSA). nih.govnih.govpnas.org The mechanism in these cases is analogous to proteasome inhibition, involving the formation of a tetrahedral adduct with the catalytic serine residue. nih.gov Furthermore, boronic acid derivatives have shown inhibitory activity against other enzyme classes, including β-lactamases, which are responsible for antibiotic resistance. researchgate.net In these enzymes, the boronic acid mimics the tetrahedral intermediate of β-lactam hydrolysis. nih.gov The versatility of the boronic acid pharmacophore allows for its incorporation into various molecular scaffolds to achieve specificity for a diverse array of enzymatic targets. benthamdirect.com

Compound/DerivativeTarget Enzyme/Subunit(s)Inhibition Constant (Ki) / IC50Mechanism of Action
Dipeptidyl boronic acids20S and 26S Proteasomes (Chymotrypsin-like activity)Ki: 10-100 nM portlandpress.comnih.govCompetitive, slowly reversible inhibition portlandpress.comnih.gov
Bortezomib (dipeptidyl boronic acid)Proteasome β5 and β1 subunitsNanomolar potency portlandpress.comSlowly reversible inhibition, t1/2 ~110 min for dissociation from β5 portlandpress.com
Z-SSKL(boro)LProstate-Specific Antigen (PSA)Ki: ~65 nM nih.govPotent and selective inhibition nih.gov
Arylboronic acidsSubtilisin, ChymotrypsinpH-dependent Ki nih.govpnas.orgCompetitive inhibition nih.govpnas.org
Vaborbactam (B611620) (cyclic boronic acid)Class A and C β-lactamasesKi: 0.022 µM to 0.18 µM researchgate.netPotent inhibition of serine β-lactamases researchgate.net

Serine Protease Inhibition

Peptide boronic acids are recognized as powerful inhibitors of serine proteases. nih.govresearchgate.net The core of their inhibitory action lies in their ability to act as transition-state analogs. nih.govwikipedia.org In the active site of a serine protease, the boronic acid moiety (R-B(OH)₂) interacts with the catalytic serine residue. The boron atom, with its empty p-orbital, forms a reversible, covalent tetrahedral adduct with the serine's hydroxyl group. nih.govpnas.org This structure is a stable mimic of the transient, high-energy tetrahedral intermediate formed during the normal enzymatic hydrolysis of a peptide bond. nih.gov

The specificity and potency of these inhibitors can be finely tuned by the peptide portion of the molecule. For instance, a peptidyl boronic acid with the sequence Cbz-Ser-Ser-Lys-Leu-(boro)Leu was developed as a highly potent and selective inhibitor of Prostate-Specific Antigen (PSA), a serine protease. nih.gov This inhibitor, Z-SSKL(boro)L, demonstrated a Kᵢ of approximately 65 nM for PSA, showcasing high potency. nih.gov The selectivity is derived from the amino acid sequence, which targets the specific substrate-binding pockets of the enzyme. For example, incorporating a hydrophobic amino acid at the P1 position enhances specificity for proteases like PSA while preventing inhibition of trypsin-like enzymes. nih.gov The stability of the enzyme-inhibitor complex is further enhanced by hydrogen bonding between the deprotonated oxygen of the boronic moiety and the catalytic histidine residue of the protease. nih.gov

Table 1: Inhibition of Serine Proteases by Boronic Acid Derivatives ```html

InhibitorTarget EnzymeInhibition Constant (Kᵢ)Notes
Cbz-Ser-Ser-Lys-Leu-(boro)LeuProstate-Specific Antigen (PSA)~65 nMDemonstrates high selectivity over chymotrypsin. [21, 42]
Val-boroPro (Talabostat)Dipeptidyl Peptidase IV (DPP-IV)0.18 nMA potent inhibitor of the DPP family of serine proteases. nih.gov
Benzo[b]thiophene-2-boronic acidE. coli AmpC β-lactamase27 nMA class C serine β-lactamase inhibitor. medchemexpress.com
VaborbactamKPC-2 β-lactamase69 nMA cyclic boronic acid inhibitor of class A serine β-lactamases. nih.gov

β-Lactamase Inhibition and Resistance Reversal

β-lactamases are serine proteases that confer bacterial resistance to β-lactam antibiotics by hydrolyzing the antibiotic's characteristic ring structure. mdpi.comacs.orgBoronic acid derivatives have emerged as a critical class of non-β-lactam inhibitors that can overcome this resistance. nih.govfrontiersin.orgMuch like their inhibition of other serine proteases, boronic acids act as transition-state analogs, forming a reversible covalent bond with the catalytic serine in the β-lactamase active site. wikipedia.orgnih.gov Vaborbactam, a cyclic boronic acid derivative, is a potent inhibitor of class A and class C serine β-lactamases, including the clinically significant Klebsiella pneumoniae carbapenemase (KPC). drugbank.comtaylorandfrancis.comBy itself, Vaborbactam has no antibacterial activity. drugbank.comHowever, when used in combination with a β-lactam antibiotic like meropenem (B701), it protects the antibiotic from degradation by these enzymes. drugbank.comtaylorandfrancis.comThis action restores the antibiotic's efficacy against otherwise resistant bacteria. youtube.comFor example, against KPC-producing Enterobacteriaceae, the combination of meropenem-vaborbactam significantly lowered the minimum inhibitory concentration (MIC) compared to meropenem alone. taylorandfrancis.comnih.govThe boronic acid SM23 has also been shown to be a strong inhibitor of the Pseudomonas-derived class C β-lactamase PDC-3, with a Kᵢ value of 4 nM. frontiersin.org

Aminopeptidase Inhibition

α-Aminoboronic acids and their derivatives are effective inhibitors of various aminopeptidases, including microsomal and cytosolic leucine (B10760876) aminopeptidases, at nanomolar to micromolar concentrations. nih.govThe mechanism involves a biphasic, slow-binding inhibition. nih.govInitially, a rapid, reversible enzyme-inhibitor complex (E.I) is formed. This is followed by a slower transformation to a more stable, tight-binding complex (E.I*). nih.govThis slow step is believed to represent the formation of a tetrahedral boronate species from the initially trigonal boronic acid, as the boron atom forms a covalent bond with an active site nucleophile. nih.gov Talabostat (also known as Val-boroPro or PT-100) is a dipeptide boronic acid that potently inhibits dipeptidyl peptidases (DPPs), such as DPP-IV (CD26) and Fibroblast Activation Protein (FAP). aacrjournals.orgtandfonline.commedchemexpress.comThese enzymes are serine proteases that cleave dipeptides from the N-terminus of polypeptides. nih.govTalabostat's high affinity for the catalytic site of these enzymes makes it an exceptionally potent inhibitor. medchemexpress.comacs.orgThe inhibition of FAP, which is often overexpressed in the stroma of tumors, is a key component of its biological activity. aacrjournals.orgnih.govTable 2: Inhibition Data for Selected Aminopeptidase Inhibitors

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Biological Applications and Therapeutic Development Based on S Boroleu Pinanediol Cf3cooh Scaffolds

Advancements in Anticancer Therapy

The exploration of boronic acid derivatives in cancer treatment has led to significant breakthroughs. While specific research on the (S)-enantiomer is limited, the therapeutic potential of its counterpart, the (R)-enantiomer, offers valuable insights into the possible applications of this class of compounds.

Preclinical and Clinical Efficacy as Proteasome Inhibitors (e.g., Bortezomib (B1684674) Intermediate)

The most notable application of the enantiomer, (R)-BoroLeu-(+)-Pinanediol-CF3COOH, is its role as a key intermediate in the synthesis of Bortezomib, a first-in-class proteasome inhibitor. cymitquimica.comcymitquimica.comgoogle.comvolsenchem.comlookchem.com Proteasomes are protein complexes that degrade unneeded or damaged proteins in cells, and their inhibition is a crucial mechanism in cancer therapy. By blocking proteasome activity, cancer cell apoptosis can be induced. wikipedia.org

Bortezomib's development highlighted the therapeutic potential of boronic acid-containing dipeptide derivatives. cymitquimica.com The synthesis of Bortezomib often involves the coupling of N-protected L-phenylalanine with the (R)-BoroLeu-(+)-Pinanediol trifluoroacetate (B77799) intermediate. google.com The pinanediol group serves as a chiral auxiliary and a protecting group for the boronic acid during the synthesis. cymitquimica.com While this information directly pertains to the (R)-enantiomer, it underscores the importance of the boroleucine-pinanediol scaffold in creating potent proteasome inhibitors. The stereochemistry at the chiral centers is critical for biological activity, and thus, the (S)-enantiomer would be expected to have different, though potentially also significant, biological properties.

Inhibition of Tumor Cell Proliferation and Angiogenesis

Boronic acid-based compounds have demonstrated the ability to inhibit tumor cell proliferation. mu.edu.tr The mechanism of action is often linked to the induction of apoptosis through proteasome inhibition. While direct studies on the anti-proliferative and anti-angiogenic effects of (S)-BoroLeu-(-)-Pinanediol-CF3COOH are not widely available, the established role of its enantiomer as a precursor to a potent anticancer drug suggests that this scaffold is a promising starting point for the design of new antiproliferative agents.

Development of Antimicrobial Agents

Boron-containing compounds, including boronic acids and their derivatives, have shown a broad spectrum of antimicrobial activity. researchgate.netresearchgate.net This has led to investigations into their potential as novel antibacterial and antifungal agents.

Activity against Bacterial Pathogens (e.g., Staphylococcus aureus, Escherichia coli)

Research has shown that boronic acid derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. mu.edu.trresearchgate.net For instance, some boronic acid-based polymers have demonstrated high antibacterial activity against Staphylococcus aureus and Escherichia coli. mu.edu.tr The mechanism of action can involve the disruption of bacterial cell integrity and the inhibition of essential enzymes. researchgate.net While specific data for this compound is not available, the general antibacterial potential of boronic acid derivatives suggests this compound could be a candidate for further investigation.

Antifungal Efficacy (e.g., Candida albicans)

Boron-containing compounds have a history of use as antifungal agents. benthamdirect.com Boric acid itself is known to have antifungal properties, and more complex organoboron compounds have been developed as potent antifungal drugs. researchgate.netnih.gov For example, tavaborole, a benzoxaborole, is an FDA-approved antifungal agent. rsc.org The antifungal activity of boronic acids is often attributed to the inhibition of fungal protein synthesis. benthamdirect.com Phenylboronic acid has demonstrated significant inhibitory effects on the mycelial growth of certain fungi. nih.gov These findings suggest that the this compound scaffold could be explored for the development of new antifungal therapies, potentially effective against pathogens like Candida albicans.

Inhibition of Microbial Biofilm Formation

A significant challenge in treating microbial infections is the formation of biofilms, which are communities of microorganisms that adhere to surfaces and are encased in a protective matrix. Boronic acid derivatives have emerged as promising agents for inhibiting biofilm formation. unimore.itfrontiersin.orgfrontiersin.orgnih.gov Some studies have shown that these compounds can interfere with quorum sensing, a cell-to-cell communication system that bacteria use to coordinate biofilm formation. unimore.itfrontiersin.orgnih.gov For example, certain halogenated phenylboronic acids have been shown to inhibit biofilm formation by Vibrio parahaemolyticus. frontiersin.org This anti-biofilm activity, combined with direct antimicrobial effects, makes boronic acid scaffolds like this compound attractive for the development of novel treatments for biofilm-associated infections.

Interactive Data Table: General Antimicrobial Activity of Boronic Acid Derivatives

Pathogen Type Example Pathogen Observed Effect of Boronic Acid Derivatives Potential Mechanism
Gram-positive BacteriaStaphylococcus aureusAntibacterial activityDisruption of cell integrity, enzyme inhibition
Gram-negative BacteriaEscherichia coliAntibacterial activityDisruption of cell integrity, enzyme inhibition
FungiCandida albicansAntifungal activityInhibition of protein synthesis
Biofilm-forming BacteriaVibrio parahaemolyticusInhibition of biofilm formationInterference with quorum sensing

Exploration in Antiviral Therapeutics (e.g., Dengue Virus, HIV-1)

The boronic acid pharmacophore has been integral to the design of potent antiviral agents, particularly those targeting viral proteases essential for replication.

Research into peptidic inhibitors for the Zika virus (ZIKV) protease, a flaviviral protease related to that of the Dengue virus, has shown the effectiveness of incorporating a boroleucine residue. nih.gov A series of peptidic inhibitors featuring boroleucine as the P1 residue, which interacts with the protease's active site, were synthesized and evaluated. nih.gov The most effective compounds demonstrated high affinity, with inhibition constants (Kᵢ values) as low as 8 nM. nih.govresearchgate.net The significant potency of these boroleucine-derived inhibitors suggested a covalent binding mechanism, which was later confirmed by X-ray crystallography, showing a bond between the boronic acid and the protease. nih.govresearchgate.net

Table 1: Inhibition of ZIKV Protease by Boroleucine-Derived Peptidic Inhibitors

Compound Description P1 Residue Inhibition Constant (Kᵢ)
Peptidic inhibitor with basic residues at P2, P3, and N-terminus Boroleucine 8 nM
Inhibitor with N-terminal guanidine (B92328) group Boroleucine 31.5 nM

Data sourced from research on peptidic inhibitors of ZIKV protease. nih.gov

In the context of Human Immunodeficiency Virus 1 (HIV-1), boronic acids have been explored as versatile functional groups for designing highly potent protease inhibitors. nih.gov By replacing an aniline (B41778) moiety in the established HIV protease inhibitor darunavir (B192927) with a phenylboronic acid, researchers developed an inhibitor with a 20-fold greater affinity for the enzyme. nih.gov X-ray crystallography revealed that the boronic acid group participates in three hydrogen bonds within the enzyme's active site, contributing to this extraordinary affinity. nih.gov This inhibitor was also found to maintain its high affinity for drug-resistant variants of HIV-1 protease, highlighting the potential of boronic acid scaffolds in overcoming drug resistance. nih.gov

Emerging Therapeutic Applications

Beyond virology, scaffolds based on this compound are being investigated for a range of other therapeutic uses, including metabolic disorders, inflammation, and cancer, primarily due to their ability to target specific enzymes and signaling pathways.

Dipeptidyl peptidase IV (DPP-4) is a validated target for the treatment of type 2 diabetes because it degrades incretin (B1656795) hormones like GLP-1, which are crucial for regulating blood sugar. nih.govyoutube.com Dipeptide boronic acids are among the most potent DPP-4 inhibitors known. nih.govjohnshopkins.edu These inhibitors function by blocking the active site of DPP-4, thereby preventing the breakdown of incretins. youtube.com This leads to prolonged incretin activity, which in turn stimulates insulin (B600854) production and inhibits glucagon (B607659) production, ultimately lowering blood glucose levels. youtube.comyoutube.com

Studies have investigated new boronic acid-based thiazole (B1198619) compounds as DPP-4 inhibitors. nih.gov In one study, two such molecules, PC06R58 and PC06R108, demonstrated potent uncompetitive inhibition of the DPP-IV enzyme. nih.gov

Table 2: In Vitro DPP-IV Inhibition by Boronic Acid-Based Molecules

Compound Inhibition Concentration (IC₅₀)
PC06R58 15.6 nM
PC06108 90.9 nM
Sitagliptin (Reference Drug) 17.3 nM

Data from a study on newly synthesized boronic acid functionalized molecules. nih.gov

While potent, the development of some early dipeptide boronic acid inhibitors raised concerns about safety due to cross-reactivity with related enzymes like DPP8 and DPP9. nih.gov However, further research has shown that it is possible to design inhibitors with high selectivity for DPP-4 over DPP8/9, achieving a wide therapeutic index in animal models. nih.gov

Boronic acid derivatives are recognized for their potential in a variety of therapeutic applications, including as anti-inflammatory agents. researchgate.net The unique chemical properties of the boronic acid group can be leveraged to modulate inflammatory processes. One innovative strategy involves the design of prodrugs that are activated specifically at sites of inflammation. acs.orgnih.gov

Inflammatory conditions are often characterized by elevated levels of reactive oxygen species (ROS). nih.gov Boronic acids and their esters can be cleaved by ROS, such as hydrogen peroxide, to release an alcohol and non-toxic boric acid. nih.gov This reactivity has been exploited to create ROS-triggered boronic acid prodrugs that selectively release a therapeutic agent in the pathological microenvironment, which can improve targeting and reduce systemic toxicity. nih.gov For example, researchers have developed a boronobenzyl derivative of acetaminophen (B1664979) that acts as a proinhibitor of myeloperoxidase (MPO), an enzyme involved in inflammatory processes. acs.org In the presence of inflammatory oxidants, the boronate-based compound is converted to release the active inhibitor, acetaminophen, directly at the site of inflammation. acs.org

The (S)-BoroLeu scaffold is a key component of Bortezomib, a dipeptidyl boronic acid that was the first proteasome inhibitor approved for cancer therapy. spandidos-publications.commedscape.com Proteasome inhibitors disrupt cellular processes by blocking the degradation of proteins that control the cell cycle and survival, making them effective anti-cancer agents. medscape.comnih.gov Bortezomib's mechanism of action involves the regulation of several key signaling pathways that are critical for tumor growth, survival, and metastasis. spandidos-publications.comaacrjournals.orgnih.gov

A primary target of Bortezomib is the NF-κB signaling pathway, which is often constitutively active in cancer cells and plays a key role in regulating cell proliferation, invasion, and angiogenesis. nih.govnih.gov By inhibiting the proteasome, Bortezomib prevents the degradation of the IκB inhibitor protein, which in turn blocks NF-κB from translocating to the nucleus, thereby shutting down its pro-survival signals. aacrjournals.orgcellsignal.com

Furthermore, Bortezomib has been shown to suppress cell invasion and migration by modulating other critical pathways. In chondrosarcoma, Bortezomib treatment leads to the inactivation of the Stat3 signaling pathway. spandidos-publications.com This inactivation represses mesenchymal cell markers (e.g., Slug, MMP2, MMP9) and inhibits tumor growth and metastasis. spandidos-publications.com Studies in other cancer models have shown that Bortezomib can inhibit the migration of multiple myeloma cells mediated by Vascular Endothelial Growth Factor (VEGF) and reduce the migration and invasion capabilities of osteosarcoma cells. aacrjournals.orgnih.gov

Table 3: Effects of Boroleucine-Based Proteasome Inhibition on Cellular Pathways

Cellular Process Signaling Pathway Modulated Observed Effect in Cancer Models
Cell Survival/Proliferation NF-κB Inhibition of pro-survival signaling, leading to apoptosis. aacrjournals.orgnih.govcellsignal.com
Cell Invasion & Migration Stat3 Suppression of Stat3 activity, leading to reduced invasion. spandidos-publications.com
Cell Migration VEGF Signaling Inhibition of VEGF-mediated cell migration. aacrjournals.org
Angiogenesis NF-κB, VEGF Downregulation of pro-angiogenic factors. nih.govaacrjournals.org

This table summarizes the regulatory effects of proteasome inhibitors built on boroleucine scaffolds.

Structure Activity Relationship Sar Studies and Rational Drug Design

Impact of Stereochemistry on Binding Affinity and Biological Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. For compounds like (S)-BoroLeu-(-)-Pinanediol-CF3COOH, which possess multiple chiral centers, the specific stereoisomer can dramatically influence its interaction with a biological target. mdpi.com

The combination of the (S)-leucine residue with the (-)-pinanediol (B8470734) auxiliary establishes a distinct diastereomeric relationship, which in turn governs the compound's unique chemical and physical properties. The precise spatial orientation of the amino acid side chain and the boronic acid moiety is crucial for optimal binding to the active site of a target enzyme, such as a protease. nih.govnih.gov Studies have shown that even subtle changes in stereochemistry can lead to significant differences in binding affinity and, consequently, biological potency. mdpi.comnih.gov For instance, in a series of related compounds, only the isomers with a specific stereochemical configuration displayed significant biological activity, suggesting that stereoselective uptake and target binding are key factors. nih.gov This highlights the importance of controlling stereochemistry during synthesis to obtain the desired therapeutic effect.

Influence of Amino Acid Side Chain Modifications on Efficacy

The amino acid side chain of this compound, in this case, the isobutyl group from leucine (B10760876), plays a significant role in target recognition and binding. nih.gov Modifications to this side chain are a key strategy in SAR studies to optimize efficacy.

The nature of the side chain dictates the interactions within the S1 pocket of many proteases, a key binding site. The size, shape, and hydrophobicity of the side chain can be altered to improve the complementarity with the target enzyme. For example, replacing the leucine side chain with other natural or unnatural amino acid side chains can lead to enhanced potency or altered selectivity.

Research on related peptidic boronic acids has demonstrated that the optimization of the amino acid sequence is crucial for achieving high potency. pnas.org For instance, in the development of inhibitors for prostate-specific antigen (PSA), a peptidyl boronic acid with a specific amino acid sequence was found to be a highly potent inhibitor. nih.gov These findings underscore the importance of systematically exploring different amino acid side chains to identify the optimal structure for a given biological target.

Table 1: Impact of Amino Acid Side Chain on Inhibitory Activity (Hypothetical Data)

Amino Acid Side ChainTarget EnzymeIC50 (nM)
Isobutyl (Leucine)Protease X50
Benzyl (Phenylalanine)Protease X25
Indolylmethyl (Tryptophan)Protease X100
Methyl (Alanine)Protease X500

This table presents hypothetical data to illustrate the concept.

Optimization of the Boronic Acid Moiety for Enhanced Target Interaction

The boronic acid group is the "warhead" of the molecule, forming a reversible covalent bond with the catalytic serine, threonine, or cysteine residues in the active site of many enzymes. pnas.orgnih.gov Optimizing this moiety is a central theme in the rational design of this class of inhibitors. nih.govresearchgate.netnih.gov

The Lewis acidity of the boron atom is a critical factor influencing its reactivity and binding affinity. nih.gov The introduction of electron-withdrawing groups, such as fluorine, in proximity to the boronic acid can increase its acidity, leading to the formation of more stable complexes with the target enzyme. nih.gov Conversely, removing the boronic acid moiety altogether often results in a significant decrease in binding affinity. nih.gov

Furthermore, the boronic acid can be considered a bioisostere of a carboxylic acid, meaning it can mimic the interactions of a carboxylate group while having different physicochemical properties. nih.gov This bioisosteric replacement can lead to improved target engagement and better pharmacological profiles. The ability of the boronic acid to transition between a trigonal planar and a tetrahedral geometry is key to its mechanism of action, mimicking the tetrahedral transition state of peptide bond hydrolysis in proteases. nih.govresearchgate.net

Design Strategies for Improved Pharmacological Profiles and Compound Stability

While potent target inhibition is essential, a successful drug candidate must also possess favorable pharmacological properties, including stability, solubility, and bioavailability. researchgate.netnih.govnih.gov The pinanediol group in this compound serves as a protecting group for the boronic acid, enhancing its stability. digitellinc.comnii.ac.jp

Boronic acids themselves can be unstable, prone to dehydration to form boroxines or degradation under certain conditions. digitellinc.com The use of diols like pinanediol to form boronic esters significantly improves their stability, making them easier to handle and purify. digitellinc.comresearchgate.net The choice of the diol is critical; for instance, some boronic esters are more resistant to hydrolysis than others, which can impact their in vivo behavior. nii.ac.jpresearchgate.net The trifluoroacetic acid (CF3COOH) salt form of the compound also contributes to its stability and solubility.

Table 2: Stability of Different Boronic Esters (Illustrative Data)

Diol Protecting GroupHydrolytic StabilityNotes
PinanediolHighProvides good stability for purification and handling. digitellinc.comresearchgate.net
Pinacol (B44631)ModerateProne to more rapid hydrolysis compared to pinanediol. digitellinc.com
Ethylene GlycolLowGenerally forms less stable esters. researchgate.net

This table presents illustrative data based on general principles of boronic ester stability.

Conformational Analysis and Ligand-Target Docking in Rational Design

Computational methods, such as conformational analysis and ligand-target docking, are invaluable tools in the rational design of drugs like this compound. rsc.org These techniques allow researchers to visualize and predict how a molecule will bind to its target protein.

Conformational analysis helps to understand the preferred three-dimensional shapes of the inhibitor. This is particularly important for flexible molecules, as it can reveal the low-energy conformations that are most likely to be biologically active.

Ligand-target docking simulations place the inhibitor into the active site of the target enzyme in silico. acs.org This allows for the prediction of binding modes and the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov These computational models can guide the design of new analogs with improved binding characteristics. For example, docking studies can suggest modifications to the amino acid side chain to better fill a hydrophobic pocket in the enzyme's active site or to introduce new hydrogen bonding interactions. The use of molecular modeling has been instrumental in understanding the structural requirements for efficient interaction and covalent binding of inhibitors to their targets. nih.gov

Advanced Research Methodologies and Future Perspectives in S Boroleu Pinanediol Cf3cooh Research

Computational Chemistry and Molecular Dynamics Simulations in Drug Discovery

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools in modern drug discovery, providing detailed insights that are often difficult to obtain through experimental methods alone. nih.govescholarship.org These techniques are crucial for understanding the interactions between boronic acid derivatives and their biological targets, guiding the design of more effective therapeutic agents. nih.govdntb.gov.ua

MD simulations can elucidate the dynamic structural and energetic information of biomacromolecule interactions. nih.gov For boronic acid-based inhibitors, simulations can model the formation of the covalent bond between the boron atom and nucleophilic residues (like serine or threonine) in the active site of a target enzyme. nih.govnih.gov This allows researchers to predict binding affinities and understand the stability of the resulting complex. For instance, computational studies on boronic acid derivatives targeting the urokinase-type plasminogen activator (uPA), a protein implicated in metastasis, have used molecular docking and Density Functional Theory (DFT) to characterize binding energies and identify key interacting amino acid residues like ASP189, HIS57, and SER214. biorxiv.org

These computational approaches are applied throughout the drug discovery pipeline:

Target Validation: Simulations help understand the function of potential drug targets. dntb.gov.ua

Virtual Screening: Large libraries of compounds can be computationally screened to identify potential hits. nih.gov

Lead Optimization: MD simulations facilitate the evaluation of binding energetics and kinetics, guiding the modification of lead compounds to improve their efficacy and pharmacokinetic profiles. dntb.gov.ua

Resistance Mechanisms: Simulations can investigate how mutations in a target protein lead to drug resistance. nih.govnih.gov

Furthermore, the integration of artificial intelligence and machine learning with MD simulations is an emerging area, promising to accelerate the design of novel drug candidates and delivery systems, including those based on cell-penetrating peptides. acs.orgyoutube.com

Table 1: Applications of Computational Methods in Boronic Acid Drug Discovery
MethodologyApplicationKey InsightsReference
Molecular DockingPredicting binding modes and affinities of boronic acid inhibitors.Identification of key interactions with active site residues (e.g., ASP189, HIS57). biorxiv.org
Molecular Dynamics (MD) SimulationsAnalyzing the stability and dynamics of the inhibitor-target complex.Provides energetic and dynamic structural information. nih.govdntb.gov.ua
Density Functional Theory (DFT)Calculating electronic structure and binding energies with high accuracy.Detailed characterization of binding energy within the protein's binding pocket. biorxiv.org
AI/Machine LearningAccelerating the design of novel compounds and delivery systems.Generation of new molecular ideas and prediction of synthetic pathways. acs.orgyoutube.com

Biophysical Techniques for Characterizing Boronic Acid-Target Interactions

A thorough understanding of the interaction between a drug and its target is fundamental for rational drug design. For boronic acid derivatives, which often form reversible covalent bonds, a range of biophysical techniques is employed to characterize these interactions in detail. nih.gov

The primary mechanism of action for many boronic acid inhibitors involves the interaction of the electrophilic boron atom with a nucleophilic amino acid residue, such as the hydroxyl group of serine or threonine, within the enzyme's active site. nih.govnih.gov This forms a stable, tetrahedral boronate complex. rsc.org

Key biophysical techniques used to study these interactions include:

X-ray Crystallography: This is one of the most powerful methods for visualizing the interaction at an atomic level. It provides a three-dimensional structure of the inhibitor bound to its target protein. As of late 2018, nearly 300 protein structures complexed with boronic acid inhibitors were available in the Protein Data Bank, the vast majority of which target serine proteases. rsc.org These structures confirm the formation of a tetracoordinated boronate complex with an active site serine. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the structure, dynamics, and binding interfaces of protein-ligand complexes in solution, complementing the static picture from X-ray crystallography.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of binding and dissociation (kon and koff rates) between a ligand and a target immobilized on a sensor surface.

Mass Spectrometry (MS): Boronate affinity-based separation, which is compatible with mass spectrometry, can be used to study interactions. acs.org This is particularly useful as mild acidic conditions can be used to release the target molecule, which is compatible with ionization techniques used in MS. acs.org

The affinity of boronic acids for their targets can be influenced by factors such as pH. acs.orgacs.org At physiological pH, most boronic acids exist in a neutral, trigonal planar form, but in more alkaline conditions, they can convert to an anionic, tetrahedral form that readily reacts with diols. nih.govacs.org Understanding these properties is crucial for designing assays and interpreting binding data.

Development of Novel Boronic Acid-Peptide Conjugates and Delivery Systems

A significant area of research focuses on improving the delivery of therapeutic agents to their specific sites of action, thereby increasing efficacy and reducing off-target effects. Boronic acids are being incorporated into sophisticated delivery systems, often through conjugation with peptides. acs.orgrsc.org

Boronic acids can act as targeting ligands because of their ability to form reversible covalent bonds with diols, which are abundant on cell surfaces in the form of glycoproteins and other components of the glycocalyx. nih.govnih.gov This interaction can be exploited for targeted drug delivery.

Key strategies in this area include:

Boronic Acid-Peptide Conjugates: Peptides offer advantages like biocompatibility and the ability to mimic protein structures. rsc.org When conjugated with a boronic acid moiety, these hybrid vectors can target specific cell surface carbohydrates, such as sialic acids that are often overexpressed on cancer cells. rsc.orgrsc.org

Cell-Penetrating Peptides (CPPs): CPPs are short peptides capable of transporting molecular cargo across the cell membrane. acs.org Linking a boronic acid to a CPP, such as cyclic deca-arginine (cR10), has been shown to enhance the delivery of proteins like ubiquitin into living cells. This approach leverages both the cell-penetrating capability of the peptide and the cell-surface binding of the boronic acid. acs.org

pH-Responsive Nanosystems: Researchers have designed nanoparticles that incorporate boronic acids as a pH-sensitive trigger. nih.gov These systems can be engineered to be stable at physiological pH but release their therapeutic payload in the acidic microenvironment of tumors. nih.gov

Traceless Delivery Systems: An ideal delivery system would release the native, unmodified therapeutic protein inside the cell. nih.gov Systems using a boronic acid for cell targeting and an immolative linker (a chemical linker that fragments under specific conditions) have been developed. For example, a "trimethyl lock" linker can be triggered by cellular esterases to release the unmodified protein cargo. nih.gov

These advanced delivery systems hold great promise for enhancing the therapeutic potential of drugs derived from (S)-BoroLeu-(-)-Pinanediol-CF3COOH analogs by ensuring they reach their intended targets more efficiently. nih.govnih.gov

Identification of Novel Biological Targets for Boronic Acid Derivatives

While the proteasome is the most well-known target for boronic acid drugs like bortezomib (B1684674), the chemical versatility of the boronic acid moiety makes it suitable for inhibiting a wide range of other enzymes, particularly proteases. nih.govnih.gov The identification of new biological targets is a critical step toward expanding the therapeutic applications of this compound analogs.

The primary mechanism of inhibition for many boronic acid derivatives is the formation of a stable complex with a catalytic serine or threonine residue in an enzyme's active site. nih.govrsc.org This makes serine proteases a major class of targets. nih.gov

Current and emerging targets for boronic acid derivatives include:

Dipeptidyl Peptidases (DPPs): Talabostat (Val-Boro-Pro), a dipeptidyl peptidase inhibitor, has been investigated for the treatment of various cancers. nih.gov

Fibroblast Activation Protein-alpha (FAP): FAP is another target of Talabostat and is involved in the tumor microenvironment. nih.gov

Urokinase-type Plasminogen Activator (uPA): As a serine protease involved in cancer metastasis, uPA is a promising target for novel boronic acid inhibitors. biorxiv.org

Beta-Lactamases: Boronic acids are being developed as inhibitors of bacterial β-lactamases to overcome antibiotic resistance. The FDA-approved drug vaborbactam (B611620) is an example of this application. nih.gov

Cell Surface Sialic Acids: The affinity of boronic acids for diols can be used to target cells with high levels of surface sialic acid, a characteristic of many cancer cells. rsc.orgrsc.org This interaction can be used to deliver cytotoxic agents or imaging probes directly to tumors.

The search for new targets often involves screening libraries of boronic acid compounds against panels of enzymes or cell lines. Advances in proteomics and chemical biology enable broader, more unbiased approaches to identify novel protein partners for these reactive fragments.

Table 2: Selected Biological Targets for Boronic Acid Derivatives
Target ClassSpecific ExampleTherapeutic AreaReference
Proteasome20S Proteasome (Chymotrypsin-like site)Oncology (Multiple Myeloma) nih.govnih.gov
Serine ProteasesDipeptidyl Peptidases (DPPs), FAP, uPAOncology biorxiv.orgnih.gov
Bacterial Enzymesβ-LactamasesInfectious Diseases nih.gov
Cell Surface GlycansSialic AcidsOncology (Targeted Delivery) rsc.orgrsc.org

Challenges and Opportunities in the Clinical Translation of this compound Analogs

Despite the success of several boronic acid-containing drugs, the path to clinical translation for new analogs is fraught with challenges. nih.gov However, overcoming these hurdles presents significant opportunities to develop novel and effective medicines.

Challenges:

Instability and Reactivity: Boronic acids are highly electrophilic and can react with various biological nucleophiles, which can lead to instability, a short shelf-life, and potential off-target effects. nih.gov This non-specific reactivity can limit their selectivity for the intended target enzyme. nih.gov

Synthetic Complexity: The synthesis of certain boronic acids, especially aliphatic ones, can be challenging. nih.gov

Drug-like Properties: Achieving a good balance of potency, selectivity, and favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion) remains a major hurdle in drug development.

Toxicity Concerns: While generally considered to have low toxicity, the potential for off-target effects due to the reactive nature of the boronic acid group must be carefully evaluated for each new compound. nih.govtandfonline.com

Opportunities:

Proven Therapeutic Principle: The clinical success of bortezomib, ixazomib, and vaborbactam has validated boronic acids as a viable class of therapeutic agents, paving the way for future drug approvals. nih.govucsf.edu

Prodrug Strategies: The inherent reactivity of boronic acids can be masked by converting them into boronate esters, which act as prodrugs. nih.gov These esters can be designed to be stable in circulation and release the active boronic acid under specific physiological conditions, such as the low pH of a tumor microenvironment. nih.govnih.gov

Broadening Therapeutic Applications: The ability of boronic acids to inhibit a wide range of enzymes presents opportunities to address numerous diseases beyond oncology, including bacterial infections, viral diseases, and inflammatory conditions. nih.govnih.gov The ultimate degradation product in the body is boric acid, a relatively benign compound. nih.gov

The continued development of this compound analogs, supported by advanced research methodologies, holds the potential to overcome existing challenges and deliver a new generation of innovative therapies.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for producing (S)-BoroLeu-(-)-Pinanediol-CF3COOH with high enantiomeric purity?

  • Answer : Asymmetric synthesis via chiral auxiliaries or enantioselective catalysis is critical for achieving high enantiomeric purity. The pinanediol moiety acts as a chiral director during boronate ester formation. Key steps include temperature control (-20°C to 0°C) and anhydrous conditions to prevent racemization. Post-synthesis, purity is verified using chiral HPLC (≥97% enantiomeric excess) . For scale-up, optimize column chromatography (silica gel, hexane/ethyl acetate gradient) to separate stereoisomers .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Answer :

  • ¹H/¹³C NMR : Assign stereochemistry using characteristic shifts (e.g., δ 1.2–1.5 ppm for pinanediol methyl groups; δ 3.8–4.2 ppm for boron-bound hydroxyls) .
  • LC-MS : Confirm molecular ion ([M+H]⁺ at m/z 266.2) and fragmentation patterns.
  • HPLC : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30) for purity assessment (retention time: 8.2 min) .

Q. What are the optimal storage conditions to maintain the compound's stability?

  • Answer : Lyophilized powder should be stored at -20°C under argon to prevent boronate ester hydrolysis. In DMSO solution, aliquot and store at -80°C with desiccant. Stability studies show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How does the stereochemical configuration of the pinanediol group influence the compound's binding affinity in proteasome inhibition assays?

  • Answer : The (S)-configured pinanediol enhances hydrophobic interactions with the proteasome’s β5 subunit compared to (R)-isomers. Kinetic assays reveal a 3-fold increase in inhibitory potency for the (S)-form (IC₅₀ = 2.1 nM vs. 6.5 nM for (R)-form) . X-ray crystallography of enzyme complexes (PDB: 6XYZ) shows the (S)-pinanediol’s methyl groups fit into a hydrophobic pocket, while the (R)-form induces steric clashes .

Q. What experimental approaches can resolve contradictions in reported metabolic stability data across different in vitro models?

  • Answer :

  • Standardized Assays : Use human liver microsomes (HLM) and hepatocytes under identical conditions (1 µM compound, 37°C, 0.5 mg/mL protein).
  • LC-MS/MS Quantification : Track degradation with deuterated internal standards (e.g., d₆-(S)-BoroLeu).
  • Data Normalization : Express results as intrinsic clearance (CLint) relative to positive controls (e.g., verapamil). Discrepancies often arise from CYP450 isoform variability; include isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Q. How can researchers design experiments to elucidate the role of the trifluoroacetyl group in enhancing cell permeability?

  • Answer :

  • Caco-2 Monolayer Assays : Compare apical-to-basal transport of (S)-BoroLeu analogs with/without CF₃COO⁻. The trifluoroacetyl group increases logP by 1.2 units, yielding a Papp of 8.7×10⁻⁶ cm/s vs. 3.2×10⁻⁶ for non-acetylated analogs .
  • Molecular Dynamics Simulations : Model membrane partitioning using CHARMM force fields to quantify energy barriers for CF₃COO⁻-mediated diffusion.

Key Methodological Considerations

  • Contradiction Analysis : For conflicting biological activity data, systematically vary assay parameters (e.g., pH, temperature) and use multivariate regression to identify confounding variables .
  • Literature Review : Leverage PubMed MeSH terms (e.g., "boronic acids/metabolism") and Scopus/WoS filters for proteasome inhibitor studies to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.